molecular formula C27H36N4O2 B2480378 N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922096-59-1

N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No.: B2480378
CAS No.: 922096-59-1
M. Wt: 448.611
InChI Key: HOOWQSPWADVPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic and Transport Studies

Identification of Human Metabolites and Transporter-Mediated Excretion
A study focused on a novel If channel inhibitor, detailing its metabolites identified in human urine, plasma, and feces, along with the investigation into the renal and hepatic uptake transporters for these metabolites. This kind of study is crucial for understanding the metabolic pathways and excretion mechanisms of new compounds, which could be relevant for evaluating the compound (Umehara et al., 2009).

Chemical Synthesis and Reactivity

Intramolecular Pyridine-Based Frustrated Lewis-Pairs
Research on the deprotonation of methylpyridines leading to organolithium or -potassium compounds and their reactions, providing insights into the synthesis and reactivity of pyridine derivatives. This kind of research can shed light on novel synthetic pathways and reactive intermediates for compounds with similar structures (Körte et al., 2015).

Anticonvulsant Agents

Development of New Anticonvulsants
A study on the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines to explore structure-activity relationships for anticonvulsant activity. This research highlights the potential therapeutic applications of compounds with tetrahydroisoquinoline skeletons in treating seizures (Gitto et al., 2006).

Anticancer Agents

Novel Anticancer Agents Targeting Topoisomerase I
Studies identifying novel topoisomerase I-targeting agents with potent cytotoxic activity suggest the potential of structurally related compounds for developing new anticancer therapies. The exploration of varied substituents and their effects on activity and cytotoxicity is crucial for drug development (Ruchelman et al., 2004).

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-19-9-7-10-20(2)25(19)29-27(33)26(32)28-18-24(31-15-5-4-6-16-31)22-12-13-23-21(17-22)11-8-14-30(23)3/h7,9-10,12-13,17,24H,4-6,8,11,14-16,18H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOWQSPWADVPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.